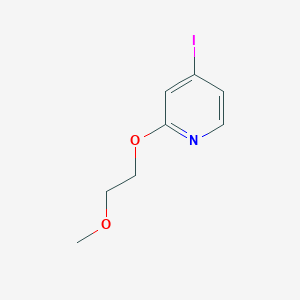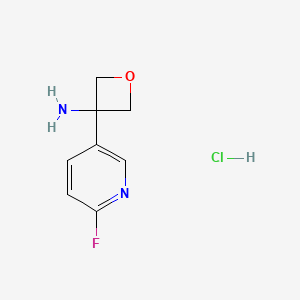![molecular formula C14H12ClN3 B15359387 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. This compound features a pyrrolo[2,3-d]pyrimidine core with chlorine, methyl, and phenyl substituents, making it a unique and versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors such as dimethyl malonate. One common synthetic route includes the following steps:
Condensation Reaction: Dimethyl malonate is condensed with an appropriate halogenated compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups, respectively.
Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) for chlorination, and methylating agents like methyl iodide (CH₃I) for methylation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. Some derivatives have shown promise as kinase inhibitors, which are important in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism by which 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific derivatives and applications. For example, as a kinase inhibitor, it may interfere with the JAK-STAT signaling pathway, which is crucial for various cellular processes. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and phenyl substituents.
5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the chlorine substituent.
2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks both the chlorine and methyl substituents.
Uniqueness: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its combination of chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Propiedades
Fórmula molecular |
C14H12ClN3 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)16-14-11(8)12(15)17-13(18-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18) |
Clave InChI |
QHWIPJAWGWRGJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)





![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)


![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
